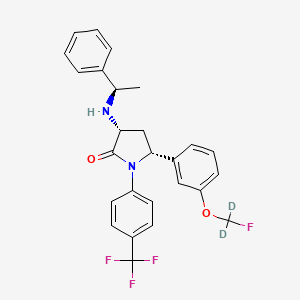

FMPEP-d2

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H24F4N2O2 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(3R,5R)-5-[3-[dideuterio(fluoro)methoxy]phenyl]-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C26H24F4N2O2/c1-17(18-6-3-2-4-7-18)31-23-15-24(19-8-5-9-22(14-19)34-16-27)32(25(23)33)21-12-10-20(11-13-21)26(28,29)30/h2-14,17,23-24,31H,15-16H2,1H3/t17-,23-,24-/m1/s1/i16D2 |

InChI Key |

VIZNNWKKQKFIOX-CLXLHAEJSA-N |

Isomeric SMILES |

[2H]C([2H])(OC1=CC=CC(=C1)[C@H]2C[C@H](C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N[C@H](C)C4=CC=CC=C4)F |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OCF |

Origin of Product |

United States |

Fmpep D2 As a Selective Radioligand for Cb1r Pet Imaging

[18F]FMPEP-d2 is a second-generation synthetic radioligand developed for PET imaging of the cannabinoid receptor 1. e-century.usnih.govunimi.itutupub.fi It is an analog of the previously developed [11C]MePPEP and is labeled with the positron-emitting isotope Fluorine-18 (B77423) (18F). frontiersin.orge-century.usnih.govunimi.itutupub.fi [18F]this compound functions as an inverse agonist radioligand for the CB1 receptor. e-century.usnih.govutupub.fiturkupetcentre.net

[18F]this compound was designed to overcome some of the limitations of earlier radiotracers. It exhibits high affinity and selectivity for the CB1R over the CB2R, which is important for ensuring that the measured signal specifically reflects CB1R binding. frontiersin.orge-century.usnih.govutupub.firesearchgate.netturkupetcentre.net Furthermore, it is capable of crossing the blood-brain barrier, allowing for the assessment of CB1R in the central nervous system. nih.govturkupetcentre.net Studies in monkeys and humans have demonstrated high brain uptake of [18F]this compound. nih.govresearchgate.net

Research findings indicate that a significant portion of the [18F]this compound signal in the brain represents specific binding to CB1 receptors, estimated to be around 80-90% of the total distribution volume (VT). doi.orgturkupetcentre.netnih.govresearchgate.net The distribution volume (VT), which is proportional to receptor availability, is commonly used to quantify CB1R levels with [18F]this compound PET imaging, typically requiring a metabolite-corrected arterial plasma input function for accurate measurement. doi.orgturkupetcentre.netnih.govresearchgate.net

Automated synthesis procedures for producing [18F]this compound have been developed, enabling the reliable generation of the radioligand with high radiochemical purity and sufficient quantities for clinical research studies. e-century.usnih.govturkupetcentre.netresearchgate.net

Research Findings Utilizing 18f Fmpep D2

Structural Evolution and Design Principles of CB1R Ligands Preceding this compound

The cannabinoid subtype 1 receptor (CB1R) is significantly expressed in the central nervous system and plays a role in various processes, including memory, learning, and addiction. Abnormalities in regional CB1R density have been linked to neurodegenerative and neuropsychiatric disorders. nih.govnih.gove-century.us Positron Emission Tomography (PET) offers a non-invasive method to image these receptors in vivo. nih.gove-century.us The development of effective CB1R radiotracers for PET imaging has evolved over time, with an emphasis on achieving low non-specific binding, high CB1R affinity, and the ability to cross the blood-brain barrier (BBB). nih.gove-century.us

Early, first-generation CB1R radiotracers, such as (-)-5'-[18F]fluoro-Δ8-THC and [18F]AM5144, faced limitations due to non-specific binding and poor BBB permeability. nih.gove-century.usresearchgate.net This led to the development of second-generation tracers designed with reduced lipophilicity and enhanced affinity for the CB1 receptor. nih.gove-century.us this compound emerged from this evolutionary process, designed based on its analog, [11C]MePPEP, which demonstrated suitable lipophilicity and specific CB1R binding. nih.gove-century.us This design principle aimed to create a tracer with improved characteristics for PET imaging of CB1R in various applications, including the study of neurological disorders and alcohol abuse. nih.gove-century.usutupub.fi this compound is an inverse CB1R agonist that has been shown to be suitable for non-invasive PET imaging. nih.govnih.govsnmjournals.org

Deuteration Strategy in this compound (d2-labeling) and its Rationale for Enhanced Research Utility

The "d2" in this compound indicates the presence of two deuterium (B1214612) atoms in the molecule. Specifically, this compound is (3R,5R)-5-[3-(dideuterofluoromethoxy)phenyl]-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one, where the dideuterofluoromethoxy group contains the two deuterium atoms. nih.gov

The rationale behind incorporating deuterium labeling into radiotracers like this compound is often related to improving their metabolic stability. Deuterium is a stable isotope of hydrogen. Replacing hydrogen atoms with deuterium at specific positions in a molecule can alter the rate at which metabolic enzymes cleave bonds involving those positions (known as the kinetic isotope effect). This can lead to slower metabolism of the deuterated compound compared to its non-deuterated counterpart. For PET tracers, improved metabolic stability can result in a higher proportion of the intact radiotracer remaining in the body and reaching the target site, potentially leading to improved image quality and more accurate quantification of receptor binding. While the provided sources highlight the deuteration in this compound, they primarily focus on its radiosynthesis and application as a PET tracer rather than explicitly detailing the specific research findings demonstrating the enhanced utility directly attributable to the d2-labeling compared to a non-deuterated FMPEP analog. However, studies comparing [18F]this compound to other tracers, including a non-deuterated analog like [18F]FMPEP, have shown differences in characteristics such as defluorination and brain uptake, suggesting potential benefits of the deuteration strategy. acs.org For instance, defluorination of [18F]this compound at 120 minutes post-injection in mice was significantly lower compared to an analog without the deuterated methoxy (B1213986) group. acs.org

Radiosynthesis Methodologies for [18F]this compound

The radiosynthesis of [18F]this compound involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) ([18F]) into the molecule. This process requires specific precursors and reaction conditions, often carried out using automated synthesis systems to ensure efficiency, reproducibility, and compliance with good manufacturing practices (GMP) for potential human use. nih.govnih.gove-century.ussnmjournals.org

Precursor Chemistry and Reaction Pathways (e.g., radiofluorination with [18F]fluoride, ditosylmethane-d2, PPEP precursor)

The radiosynthesis of [18F]this compound typically involves a reaction between a precursor molecule and a volatile intermediate containing [18F]. The original reported synthesis involved the reaction of (3R,5R)-5-(3-hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one, referred to as the PPEP precursor, with [18F]bromofluoromethane-d2 ([18F]FCD2Br). nih.gove-century.us [18F]FCD2Br is a volatile intermediate generated through the radiofluorination of dibromomethane-d2 (B1599747) (CD2Br2) using azeotropically dried [18F]fluoride and Kryptofix 2.2.2. nih.gove-century.us

A reliable formation and distillation of [18F]FCD2Br is crucial for successful [18F]this compound synthesis. e-century.us The [18F]fluoride, typically produced by proton irradiation of [18O]water using a cyclotron, is usually trapped on an anion exchange cartridge (e.g., QMA cartridge) and then eluted. nih.gove-century.us This eluted [18F]fluoride is then dried by azeotropic evaporation with the addition of Kryptofix 2.2.2 and potassium carbonate. nih.gove-century.us The dried [18F]fluoride reacts with CD2Br2 to form the volatile [18F]FCD2Br. nih.gove-century.us This volatile intermediate is then swept into a second reaction vessel containing the PPEP precursor, often in the presence of a base like Cs2CO3 and a phase-transfer catalyst like 18-crown-6, in a solvent like DMF. nih.gove-century.us The reaction mixture is heated to facilitate the fluoroalkylation of the PPEP precursor by [18F]FCD2Br, yielding crude [18F]this compound. nih.gove-century.us

Some simplified or alternative approaches have also been explored, including a one-pot SN2 reaction of [18F]fluoride with ditosylmethane-d2 and the PPEP precursor. snmjournals.orgthno.org Ditosylmethane-d2 serves as a precursor that, upon reaction with [18F]fluoride, can generate the necessary labeled intermediate in situ for subsequent reaction with the PPEP precursor. snmjournals.orgthno.org

Automated Synthesis Systems and Protocols (e.g., Synthra RNplus, GE Tracerlab FXN)

Automated synthesis systems are widely used for the production of [18F]this compound to ensure reproducible and efficient synthesis under controlled conditions, often adhering to GMP guidelines for clinical applications. nih.govnih.gove-century.ussnmjournals.org Commercial synthesizers such as the Synthra RNplus research module and the GE Tracerlab FXN have been successfully employed for the automated radiosynthesis of [18F]this compound. nih.govnih.gove-century.ussnmjournals.orgsnmjournals.orgutupub.fiigtximno.ca

Protocols on these automated platforms involve the automated execution of the steps outlined in the precursor chemistry, including the drying of [18F]fluoride, the formation and transfer of the volatile [18F]FCD2Br intermediate (or the one-pot reaction), the subsequent reaction with the PPEP precursor, and often integrated purification and formulation steps. nih.gove-century.ussnmjournals.org The Synthra RNplus, for instance, can be configured to include reaction vessels, Sep-Pak cartridges, and a built-in semi-preparative HPLC system for purification. nih.gove-century.us The automated synthesis time for [18F]this compound on a Synthra RNplus has been reported to be around 70 minutes from the end of bombardment (EOB). nih.govnih.gove-century.ussnmjournals.org The GE Tracerlab FXN module has also been used for the automated synthesis via a one-pot SN2 reaction. snmjournals.orgigtximno.ca These automated systems allow for the production of [18F]this compound with high radiochemical purity and in quantities sufficient for preclinical and clinical PET imaging studies. nih.gove-century.ussnmjournals.org

Purification Techniques (e.g., Semi-preparative High-Performance Liquid Chromatography (HPLC), Solid Phase Extraction (SPE))

Purification of crude [18F]this compound after the radiosynthesis reaction is essential to remove unreacted precursors, reagents, and potential radiochemical impurities, ensuring a pure product suitable for injection. nih.gove-century.ussnmjournals.org Semi-preparative High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. nih.gove-century.usresearchgate.netsnmjournals.orgresearchgate.net

The crude reaction mixture is typically diluted and injected onto a semi-preparative reverse-phase HPLC column. nih.gove-century.ussnmjournals.org A mixture of acetonitrile (B52724) and water (often with an acidic additive like trifluoroacetic acid) is used as the mobile phase. nih.gove-century.ussnmjournals.org The [18F]this compound product is separated based on its chromatographic properties and the radioactive peak corresponding to the product is collected. nih.gove-century.ussnmjournals.org The retention time of [18F]this compound on a semi-preparative HPLC column has been reported to be around 15 minutes. nih.gove-century.us

Following HPLC purification, Solid Phase Extraction (SPE) is often employed for formulation. nih.gove-century.usresearchgate.netsnmjournals.org The collected HPLC fraction containing [18F]this compound is diluted with water and trapped on an SPE cartridge (e.g., C18 cartridge). nih.gove-century.ussnmjournals.org The cartridge is then washed to remove residual mobile phase components, and the purified [18F]this compound is eluted with a suitable solvent, such as ethanol (B145695). nih.gove-century.ussnmjournals.org This eluted solution is then formulated with saline and other additives (like ascorbic acid as a stabilizer) to prepare the final injectable product. nih.gove-century.ussnmjournals.org While HPLC is a primary purification step, SPE is crucial for concentrating and formulating the tracer. Some earlier methods for producing the volatile [18F]FCD2Br intermediate also explored SPE cartridges for purification, although gas chromatography (GC) was reported as an improved method for this specific intermediate purification in some cases. nih.gove-century.usutupub.fi

Radiochemical Quality Control and Analytical Characterization (e.g., radiochemical purity, chemical purity, molar activity determination)

Rigorous quality control (QC) and analytical characterization are performed on the final [18F]this compound product to ensure its suitability and safety for research or clinical use. These tests typically follow established guidelines, such as those from the United States Pharmacopeia and GMP. nih.gove-century.ussnmjournals.org

Key QC parameters include radiochemical purity, chemical purity, and molar activity. Radiochemical purity, which refers to the proportion of the total radioactivity that is in the desired chemical form ([18F]this compound), is commonly determined by analytical HPLC with radioactivity detection. nih.gove-century.us Excellent radiochemical purities, often exceeding 99%, have been reported for automated synthesis methods. nih.gove-century.ussnmjournals.org Chemical purity assesses the levels of non-radioactive impurities, including unreacted precursor and byproducts, and is typically determined by analytical HPLC with UV detection. nih.gove-century.us Low levels of chemical impurities are crucial for minimizing potential pharmacological effects of these substances. nih.gove-century.ussnmjournals.org Molar activity (also known as specific activity) represents the amount of radioactivity per mole of the compound at a given time and is a critical parameter for PET tracers. e-century.usutupub.firesearchgate.net It is determined by measuring the radioactivity and the chemical mass of the tracer. e-century.us Reported molar activities for [18F]this compound produced by automated synthesis are in the range of hundreds to over a thousand GBq/µmol at the end of synthesis (EOS). nih.gove-century.ussnmjournals.orgutupub.firesearchgate.net

Other QC tests may include assessing the appearance (clear, colorless solution), pH, radionuclidic purity (absence of long-lived isotopes), residual solvents (e.g., ethanol from elution), and filter integrity. nih.gove-century.us Stability of the formulated product over a relevant time frame is also evaluated. e-century.us These comprehensive QC procedures ensure that the produced [18F]this compound meets the necessary criteria for its intended applications. nih.gove-century.ussnmjournals.org

Receptor Binding Affinity and Selectivity Profiling

Characterizing the binding of this compound to cannabinoid receptors involves determining its affinity for both CB1 and CB2 subtypes and assessing its selectivity.

Quantitative Determination of CB1R Affinity (e.g., K_b values)

This compound, and its non-deuterated analog FMPEP, have been shown to possess high affinity for the human recombinant CB1 receptor. In vitro studies using functional [γ-35S]GTP binding assays have reported quantitative inhibition constants (K_b values) for FMPEP. One study reported a K_b value of 0.187 ± 0.018 nM for FMPEP at the human recombinant CB1 receptor. nih.gov Another study comparing FMPEP with MePPEP reported a functional inhibition constant (K_b) for displacement of methanandamide (B110085) of 0.19 nM for FMPEP. nih.gov These values indicate potent binding to the CB1 receptor.

Here is a table summarizing reported CB1R affinity data for FMPEP:

| Compound | Assay Type | Target | K_b (nM) | Citation |

| FMPEP | Functional [γ-35S]GTP binding | Human rCB1R | 0.187 ± 0.018 | nih.gov |

| FMPEP | Functional inhibition (methanandamide displacement) | Human rCB1R | 0.19 | nih.gov |

(Note: Data for FMPEP is presented as this compound is a deuterated analog and their binding characteristics are expected to be very similar, with studies often reporting data for FMPEP.)

Comparative Selectivity Against CB2R (e.g., K_b values)

Selectivity for CB1R over CB2R is an important characteristic for radioligands used to image CB1R distribution. FMPEP has demonstrated significantly lower potency at the human recombinant CB2 receptor compared to the CB1 receptor. A reported K_b value for FMPEP at the human recombinant CB2 receptor is 669 ± 137 nM. nih.gov This indicates a substantial selectivity of FMPEP for the CB1 receptor over the CB2 receptor. nih.govnih.gov

Here is a table comparing the affinity of FMPEP for CB1R and CB2R:

| Compound | Target | K_b (nM) | Citation |

| FMPEP | Human rCB1R | 0.187 ± 0.018 | nih.gov |

| FMPEP | Human rCB2R | 669 ± 137 | nih.gov |

(Note: Data for FMPEP is presented.)

Functional Activity as an Inverse Agonist

This compound is characterized as an inverse agonist of the CB1 receptor. turkupetcentre.nete-century.usnih.gov Inverse agonists bind to the receptor and reduce its constitutive activity.

Assessment via Functional Binding Assays (e.g., [γ-35S]GTP binding assays)

Functional binding assays, such as the [γ-35S]GTP binding assay, are used to assess the ability of a ligand to modulate G protein coupling by the receptor. revvity.com This assay measures the binding of the non-hydrolyzable GTP analog, [γ-35S]GTP, to G proteins, which is stimulated by agonists and inhibited by inverse agonists acting on Gi/o protein-coupled receptors like CB1R. revvity.comnih.gov Studies have shown that FMPEP inhibits functional [γ-35S]GTP binding at the human recombinant CB1 receptor, consistent with inverse agonist activity. nih.gov

Molecular Mechanisms of Agonist/Inverse Agonist Action at CB1R (e.g., Gi/o protein coupling, adenylate cyclase inhibition, ion channel modulation)

CB1 receptors are primarily coupled to Gi/o proteins. nih.govguidetopharmacology.org Activation of CB1R by agonists typically leads to the inhibition of adenylate cyclase, reducing intracellular cyclic AMP levels. nih.govguidetopharmacology.org CB1R activation can also modulate ion channels, including the inhibition of calcium channels and stimulation of potassium channels. nih.govguidetopharmacology.org Inverse agonists like this compound are thought to stabilize the inactive conformation of the receptor, thereby reducing the basal level of Gi/o protein coupling and downstream signaling, such as adenylate cyclase inhibition. nih.gov While the precise molecular mechanisms for this compound's inverse agonism are not detailed in the provided snippets beyond its effect in GTP binding assays, its classification as an inverse agonist implies it counteracts the constitutive activity of the CB1 receptor through these Gi/o protein-dependent pathways. turkupetcentre.nete-century.usnih.gov

Comparative In Vitro Pharmacological Profiles with Other CB1R Ligands

This compound has been compared to other CB1 receptor ligands, particularly in the context of developing PET radiotracers. It was developed as an analog of [11C]MePPEP. e-century.usacs.org Compared to MePPEP, FMPEP (the non-deuterated form) has been reported to have a slightly higher potency for CB1 receptors, with a functional inhibition constant (K_b) of 0.19 nM compared to 0.47 nM for MePPEP in a methanandamide displacement assay. nih.gov Both FMPEP and MePPEP exhibit high selectivity for CB1 over CB2 receptors. nih.govnih.gov

Another prominent CB1R ligand mentioned is rimonabant (B1662492) (SR141716A), which is also an inverse agonist. snmjournals.orgunc.edu In functional [γ-35S]GTP binding assays, FMPEP showed higher potency (lower K_b) at the human recombinant CB1 receptor (K_b = 0.187 ± 0.018 nM) compared to rimonabant (K_b = 0.698 ± 0.200 nM). nih.gov This suggests that FMPEP has a higher affinity or efficacy in inhibiting the constitutive activity of CB1R in this assay system than rimonabant. Rimonabant also showed significantly lower potency at the CB2 receptor compared to the CB1 receptor, similar to FMPEP. nih.gov

The deuteration in this compound was introduced to improve its in vivo properties by reducing defluorination compared to FMPEP, rather than significantly altering its in vitro pharmacological profile. snmjournals.org Studies in monkeys showed that [18F]this compound yielded less radioactivity uptake in bone than [18F]FMPEP, consistent with reduced defluorination. snmjournals.org

Here is a table comparing the CB1R affinity of FMPEP with other ligands:

| Compound | Assay Type | Target | K_b (nM) | Citation |

| FMPEP | Functional [γ-35S]GTP binding | Human rCB1R | 0.187 ± 0.018 | nih.gov |

| Rimonabant | Functional [γ-35S]GTP binding | Human rCB1R | 0.698 ± 0.200 | nih.gov |

| MePPEP | Functional inhibition (methanandamide displacement) | Human rCB1R | 0.47 | nih.gov |

| FMPEP | Functional inhibition (methanandamide displacement) | Human rCB1R | 0.19 | nih.gov |

(Note: Data for FMPEP is presented for comparison with MePPEP and Rimonabant.)

Preclinical Pharmacological and Biochemical Studies of Fmpep D2

In Vivo Receptor Binding and Specificity in Animal Models

Preclinical studies in various animal models, including rodents and non-human primates, have characterized the in vivo binding and specificity of FMPEP-d2 to CB1 receptors. utupub.fiunc.edusnmjournals.orgunc.edusnmjournals.orgutupub.fifrontiersin.org

Distribution Patterns and Uptake in Specific Animal Brain Regions

Studies utilizing [18F]this compound PET imaging have provided insights into the distribution and uptake patterns of the compound in specific brain regions of animal models. In mice, [18F]this compound exhibits good brain uptake, with the highest accumulation observed in the caudate putamen (striatum) and lower levels in the medulla and cerebellum. researchgate.netthno.org This distribution pattern is consistent with previous reports in rodents and non-human primates. thno.org The rank order of highly accumulating regions in a mouse study using binding ratios (referenced to the thalamus) was striatum, frontal cortex, and hippocampus, although the ranking of other regions like the hypothalamus, whole brain, cerebellum, and parietotemporal cortex was age-dependent. frontiersin.org Another mouse study using a different parameter (%ID/ml) revealed a rank order of striatum > hippocampus > cortex > cerebellum > thalamus > brain stem. frontiersin.org In rhesus monkeys, PET imaging studies have shown high brain uptake with a distribution pattern generally consistent with autoradiographic studies, displaying high levels in the striatum and cerebellum and low levels in the thalamus and pons. unc.eduresearchgate.net

Below is a table summarizing representative brain region uptake/binding data for this compound in preclinical models based on the search results:

| Animal Model | Brain Region | Observation / Rank Order | Source |

| Mouse | Caudate Putamen (Striatum) | Highest uptake (>1 SUV) researchgate.net, Highly accumulating frontiersin.org, Highest in rank order (%ID/ml) frontiersin.org | frontiersin.orgresearchgate.netthno.org |

| Mouse | Medulla | Lowest uptake researchgate.net | researchgate.netthno.org |

| Mouse | Cerebellum | Lowest uptake researchgate.net, Age-dependent ranking frontiersin.org, Lower in rank order (%ID/ml) frontiersin.org | frontiersin.orgresearchgate.netthno.org |

| Mouse | Frontal Cortex | Highly accumulating frontiersin.org | frontiersin.org |

| Mouse | Hippocampus | Highly accumulating frontiersin.org, Lower in rank order (%ID/ml) frontiersin.org | frontiersin.org |

| Mouse | Thalamus | Reference region in some studies frontiersin.org, Lower in rank order (%ID/ml) frontiersin.org | frontiersin.org |

| Mouse | Parietotemporal Cortex | Age-dependent ranking frontiersin.org | frontiersin.org |

| Mouse | Hypothalamus | Age-dependent ranking frontiersin.org | frontiersin.org |

| Rhesus Monkey | Striatum | High levels researchgate.net | unc.eduresearchgate.net |

| Rhesus Monkey | Cerebellum | High levels researchgate.net | unc.eduresearchgate.net |

| Rhesus Monkey | Thalamus | Low levels researchgate.net | unc.eduresearchgate.net |

| Rhesus Monkey | Pons | Low levels researchgate.net | unc.eduresearchgate.net |

Demonstration of Specific Binding via Receptor Blocking Studies

The specificity of this compound binding to CB1 receptors has been demonstrated through receptor blocking studies using known CB1 receptor antagonists or inverse agonists, such as rimonabant (B1662492). unc.edusnmjournals.orgunc.edusnmjournals.org In mice, pretreatment with rimonabant (2 mg/kg intravenously) 10 minutes before [18F]this compound injection significantly decreased the binding of the radiotracer to CB1Rs. utupub.fi Decay-corrected measurements showed a substantial reduction in 18F-radioactivity in the brains of rimonabant-treated mice compared to saline-treated mice, indicating a displacement of approximately 67% of the total [18F]this compound binding in the whole mouse brain. utupub.fi In monkeys, receptor preblocking studies using rimonabant (3.0 mg/kg intravenously) injected 10 minutes before the radioligand demonstrated that brain uptake of a related compound, [11C]MePPEP, was preblocked, supporting the specificity of binding to CB1 receptors. unc.edu Studies in monkeys with [18F]this compound also showed greater than 80% specific binding, determined from receptor-blocking experiments. snmjournals.orgresearchgate.net In vitro studies using rat brown adipose tissue (BAT) sections also showed that [18F]this compound binding could be blocked by coincubation with the CB1 antagonist rimonabant, further supporting specific binding to CB1 receptors in this tissue. snmjournals.org

Molecular and Cellular Mechanisms of this compound Interaction In Vivo in Research Models

This compound, particularly in its radiolabeled form, serves as a tool to investigate aspects of CB1 receptor biology in vivo in research models. utupub.finih.gov

Exploration of CB1R Availability versus Expression in Animal Models

Research using [18F]this compound has contributed to the exploration of the difference between CB1R availability (the number of receptors available for radioligand binding) and total CB1R expression levels in animal models. ki.seutupub.fifrontiersin.org A study in an Alzheimer's disease mouse model (APP/PS1-21) using longitudinal [18F]this compound PET imaging, alongside ex vivo brain autoradiography and western blot, provided insights into this distinction. utupub.finih.gov While [18F]this compound PET demonstrated lower binding ratios in certain brain regions of APP/PS1-21 mice compared to wild-type mice, suggesting reduced CB1R availability, western blot analysis in the same study showed no significant differences in total CB1R abundance between the genotypes. utupub.firesearchgate.netnih.gov This finding suggests that [18F]this compound PET imaging is a promising tool for assessing CB1R availability, which may be altered in disease states, but may not directly reflect total CB1R expression levels. utupub.finih.gov This highlights the potential for discrepancies between receptor availability measured by PET and total protein expression measured by other methods like western blot. nih.gov

Metabolic Characterization in Preclinical Models

Metabolic characterization of this compound in preclinical models is important for interpreting in vivo imaging data. utupub.fisnmjournals.orgturkupetcentre.net [18F]this compound is rapidly removed from arterial plasma in mice. unc.edu Plasma activity of the unchanged compound peaks quickly and then decreases. unc.edu Thin-layer chromatography has been used to investigate the metabolism of [18F]this compound in mice. utupub.fi In mouse plasma, two polar radiometabolites have been found. turkupetcentre.net In the mouse cortex, the majority of the 18F-radioactivity originates from the unchanged [18F]this compound at various time points after injection. utupub.fi Although the dideuterofluoromethoxy group in this compound is intended to reduce in vivo defluorination compared to non-deuterated analogs, some uptake of [18F]fluoride in bone is still observed in late PET scans in mice. snmjournals.orgturkupetcentre.net In monkeys, studies facilitated the selection of [18F]this compound over [18F]FMPEP due to reduced uptake of radioactivity in bone with the deuterated version. snmjournals.orgresearchgate.net In humans, while high brain uptake is observed, the total distribution volume (VT) measured by PET can increase after 120 minutes, suggesting an accumulation of radiometabolites in the brain. snmjournals.orgresearchgate.net This indicates that while defluorination is reduced, other metabolic processes yielding radioactive metabolites that enter the brain can occur.

Analysis of Radiometabolites in Animal Plasma and Brain (e.g., mice, monkeys)

In mouse studies, analysis of plasma revealed the presence of [¹⁸F]this compound and polar radiometabolites. At 15 minutes post-injection, approximately 56% of the total radioactivity in plasma was attributed to the unchanged tracer, [¹⁸F]this compound. utupub.fi Two polar radiometabolites were observed in plasma with Rf values of 0.56 and 0.62. utupub.fi By 240 minutes, the proportion of the unchanged tracer in plasma decreased to approximately 19%. utupub.fi

Analysis of radioactivity in mouse cortex also indicated the presence of a polar radiometabolite. utupub.fi At 60 and 180 minutes after tracer injection, 86% of the ¹⁸F-radioactivity in the cortex originated from the unchanged [¹⁸F]this compound. utupub.fi This percentage remained high at 84% at 240 minutes. utupub.fi One polar radiometabolite was observed in the mouse brain cortex, accounting for 14% of the activity between 60 and 180 minutes post-administration. turkupetcentre.net

Studies in monkeys have also investigated the metabolic profile of [¹⁸F]this compound. researchgate.netsnmjournals.org In monkey brain, [¹⁸F]this compound demonstrated high uptake, with greater than 80% specific binding. researchgate.netsnmjournals.org While the deuterium (B1214612) atoms were intended to reduce defluorination, some accumulation of radioactivity in the skull was observed in late PET scans, suggesting some level of defluorination still occurs. researchgate.netturkupetcentre.netsnmjournals.org An increase in the distribution volume (VT) after 120 minutes in human studies also suggested an accumulation of radiometabolites in the brain. researchgate.netsnmjournals.org

The following table summarizes the percentage of unchanged [¹⁸F]this compound observed in mouse plasma and cortex at different time points:

| Tissue | Time Point (minutes) | Unchanged [¹⁸F]this compound (% of total radioactivity) |

| Plasma | 15 | ~56% utupub.fi |

| Plasma | 240 | ~19% utupub.fi |

| Cortex | 60 | 86% utupub.fi |

| Cortex | 180 | 86% utupub.fi |

| Cortex | 240 | 84% utupub.fi |

Assessment of In Vivo Metabolic Stability in Research Settings

The in vivo metabolic stability of this compound is a critical factor for its utility as a radioligand, as extensive metabolism can lead to the formation of radioactive metabolites that complicate data analysis and quantification of receptor binding. nih.gov The inclusion of deuterium atoms in the fluoromethoxy group of this compound was a strategy employed to enhance its metabolic stability and reduce in vivo defluorination compared to its non-deuterated counterpart, FMPEP. utupub.firesearchgate.net

Preclinical evaluations have compared the metabolic profiles of [¹⁸F]this compound and [¹⁸F]FMPEP. Studies in monkeys indicated that [¹⁸F]this compound yielded less radioactivity uptake in bone compared to [¹⁸F]FMPEP, which is suggestive of reduced defluorination. researchgate.netsnmjournals.org Reduced defluorination is desirable as the release of free [¹⁸F]fluoride can lead to its accumulation in bone, contributing to background signal in PET images. researchgate.net

Despite the improved stability conferred by deuteration, the formation of radiometabolites of [¹⁸F]this compound in both plasma and brain has been observed in animal studies. utupub.firesearchgate.netturkupetcentre.netsnmjournals.org In mouse plasma, the fraction of unchanged tracer decreased over time, indicating metabolic breakdown. utupub.fi Similarly, while the majority of radioactivity in the mouse cortex at later time points was still attributed to the parent tracer, a polar radiometabolite was detected. utupub.fiturkupetcentre.net The observation of increasing VT after 120 minutes in human studies also points towards the accumulation of radiometabolites in the brain over time. researchgate.netsnmjournals.org

Compared to other radioligands, [¹⁸F]this compound has shown favorable characteristics. For instance, in a mouse study comparing [¹⁸F]this compound with [¹⁸F]FPATPP, the amount of residual [¹⁸F]this compound in the cortex at 180 minutes post-injection was higher (86%) than that of [¹⁸F]FPATPP at 120 minutes (75.0 ± 4.3%). acs.org However, the same study noted that skull bone radioactivity uptake was considerably higher with [¹⁸F]this compound compared to [¹⁸F]FPATPP at 120 minutes, indicating more defluorination with [¹十八F]this compound in mice in that specific comparison. acs.org Human studies, however, have suggested low defluorination with [¹⁸F]this compound. acs.org

Advanced Methodologies for Studying Fmpep D2 in Research

Quantitative Imaging Techniques in Preclinical Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify biochemical processes in living subjects. For [18F]FMPEP-d2, PET is employed to assess the availability of CB1R in the brain and other tissues. Quantitative analysis of PET data requires sophisticated modeling approaches to derive meaningful parameters like distribution volume (V_T).

Compartmental Modeling for Distribution Volume (V_T) Estimation

Compartmental modeling is a widely used method for the quantitative analysis of dynamic PET data. This approach involves fitting mathematical models representing the exchange of the radiotracer between different compartments (e.g., plasma, free tissue, specifically bound tissue) to the time-activity curves obtained from PET scans. For [18F]this compound, the distribution volume (V_T) is a key outcome parameter, reflecting the total volume of tissue in which the tracer is distributed at equilibrium, normalized by the tracer concentration in plasma. V_T is considered an index of receptor density snmjournals.org.

Studies in both humans and monkeys have utilized compartmental modeling to estimate V_T for [18F]this compound snmjournals.orgturkupetcentre.netsemanticscholar.org. The two-tissue compartmental model (2TCM) has been found to adequately fit human PET data for [18F]this compound, whereas a one-tissue model is insufficient turkupetcentre.net. Logan's graphical method is another technique frequently employed for V_T estimation, particularly when a stable equilibrium is reached. Logan's method has shown high correlation with the two-tissue compartmental model and is often preferred when less invasive methods are used to obtain the arterial input function semanticscholar.orgsemanticscholar.org. Quantitative assessment of [18F]this compound binding in studies, such as those investigating Parkinson's disease, has involved estimating regional and voxel-level V_T using Logan's method with plasma time-activity curves as the input function semanticscholar.org.

Development and Validation of Input Functions for Preclinical PET Studies (e.g., image-derived, population-based)

Accurate quantification in PET studies necessitates a reliable input function, which represents the time course of the unmetabolized radiotracer concentration in arterial plasma. Obtaining this input function traditionally involves serial arterial blood sampling, which can be invasive and challenging, especially in preclinical studies with small animals turkupetcentre.net.

To address the limitations of arterial sampling, alternative methods for deriving the input function have been developed and validated. Image-derived input function (IDIF) attempts to extract the tracer concentration from a large blood vessel or cardiac chamber visible in the PET images turkupetcentre.net. However, IDIF is associated with challenges related to limited spatial and temporal resolution of PET scanners, as well as difficulties in accurately correcting for partial volume effects and the presence of radiometabolites in the blood pool turkupetcentre.netplos.org.

Analytical Methods for Ex Vivo Tissue Analysis

Beyond in vivo PET imaging, ex vivo analytical methods are crucial for complementing PET findings, providing higher spatial resolution and allowing for direct quantification of the ligand in tissue samples.

Autoradiography for Regional Binding Assessment

Autoradiography is an ex vivo technique used to visualize and quantify the distribution of a radiolabeled ligand in tissue sections. This method offers higher spatial resolution compared to PET and is valuable for assessing regional binding patterns at a microscopic level. Autoradiography has been employed in studies involving [18F]this compound to evaluate its regional binding in brain tissue, particularly in preclinical animal models thno.orgutupub.fi. By incubating tissue sections with the radioligand and subsequently exposing them to a phosphor screen or photographic emulsion, the distribution of radioactivity, and thus the ligand binding sites, can be mapped with fine detail. Studies in mouse models of Alzheimer's disease, for instance, have used ex vivo brain autoradiography to supplement PET imaging data and assess [18F]this compound binding ratios in specific brain regions utupub.fi.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Ligand Detection in Tissue

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of specific compounds in complex biological matrices, such as tissue samples. In the context of this compound research, LC-MS has been utilized for the quantitative detection of the ligand in ex vivo tissue samples nih.govresearchgate.netresearchgate.net. This method allows for the precise measurement of this compound concentrations in different tissues or brain regions after administration. LC-MS can be used to determine the total tissue uptake of the ligand and, in conjunction with studies involving receptor blockade (e.g., using a known CB1R antagonist like Rimonabant), to assess the proportion of ligand specifically bound to the target receptor nih.govresearchgate.net. This provides valuable data on tissue penetration, distribution, and specific binding that complements in vivo PET measurements.

Computational Approaches to Structure-Activity Relationships and Ligand-Receptor Interactions (e.g., molecular modeling, docking simulations)

Computational approaches, such as molecular modeling and docking simulations, play an increasingly important role in understanding the interaction of ligands with their target receptors and in exploring structure-activity relationships (SAR). While specific published studies applying these techniques directly to this compound were not prominently found in the search results, the general principles are highly relevant to the development and study of CB1R ligands.

Molecular modeling involves creating three-dimensional representations of molecules and their interactions based on their chemical structure. Docking simulations predict the preferred orientation and binding affinity of a ligand within the binding site of a receptor protein bas.bgmdpi.com. By computationally simulating the interaction between this compound and the CB1 receptor, researchers can gain insights into the key amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the potential binding energy. This information can help explain the observed binding characteristics of this compound and guide the design of novel ligands with improved affinity or selectivity.

Application of Fmpep D2 As a Research Probe in Animal Models

Investigations in Animal Models of Neurological and Neurodegenerative Conditions

[18F]FMPEP-d2 has been employed to study alterations in CB1 receptor availability in animal models mimicking human neurological and neurodegenerative conditions, offering a translational tool to bridge research between disease models and potential clinical applications. nih.govnih.govthno.orgresearchgate.netutupub.firesearchgate.netfrontiersin.orgutupub.fi

Studies in Alzheimer's Disease (AD) Mouse Models (e.g., APP/PS1-21 mice)

Research utilizing [18F]this compound in Alzheimer's disease mouse models, such as APP/PS1-21 and AppNL-G-F mice, has revealed age- and genotype-dependent changes in CB1 receptor availability. nih.govthno.orgresearchgate.netutupub.fifrontiersin.orgutupub.firesearchgate.netnih.gov Studies in APP/PS1-21 mice have shown significantly lower binding ratios of [18F]this compound in certain brain regions, including the parietotemporal cortex and hippocampus, compared to age-matched wild-type mice. researchgate.netutupub.finih.gov These findings suggest impairments in CB1 receptor availability in these AD models as the disease progresses. researchgate.netutupub.finih.gov

In AppNL-G-F mice, [18F]this compound imaging demonstrated sex-, age-, and genotype-dependent alterations in CB1 availability. nih.govthno.org At 4 months, female AppNL-G-F mice exhibited lower CB1 availability compared to male transgenic and female wild-type mice. nih.govthno.org By 8 months, no significant genotype differences were observed, with a compensatory increase in hippocampal CB1 distribution. nih.govthno.org At 12 months, CB1 availability was decreased again in AppNL-G-F mice of both sexes, particularly in the frontal cortex and striatum, aligning with protein level reductions in these areas. nih.govthno.org

Despite observed changes in [18F]this compound binding ratios in APP/PS1-21 mice, some studies did not detect differences in CB1 protein levels between transgenic and wild-type groups via Western blot, suggesting that [18F]this compound may be a promising tool for assessing CB1R availability rather than solely expression in AD research. researchgate.netutupub.finih.gov

Exploration in Models of Psychosis and Dopamine (B1211576) Dysregulation (e.g., dopamine transporter-knockout mice)

[18F]this compound has been used in preclinical and clinical studies to image CB1 receptor expression in various settings, including in psychosis. snmjournals.orgresearchgate.netresearchgate.net While the provided search results mention the use of [18F]this compound in the context of psychosis snmjournals.orgresearchgate.netresearchgate.net, specific detailed findings from studies using dopamine transporter-knockout mice or other models of dopamine dysregulation with this particular radioligand are not extensively detailed in the provided snippets. However, the broader application of [18F]this compound in neurological disorders like schizophrenia is indicated. nih.govresearchgate.netresearchgate.net

Research in Models of Other Basal Ganglia Disorders (e.g., Parkinson's Disease models, investigating CB1R density)

The basal ganglia have high densities of CB1 receptors, making them an interesting target for drug development in basal ganglia disorders such as Parkinson's disease (PD). nih.govutupub.fi [18F]this compound has been employed in PET studies to investigate CB1 receptors in PD. nih.govutupub.firesearchgate.net Studies in subjects with PD using [18F]this compound PET have shown lower global CB1 receptor availability compared to healthy controls. nih.govutupub.fi Furthermore, these studies have investigated the effect of dopaminergic medication on [18F]this compound binding, observing that distribution volume was significantly lower in the off-medication state compared to the on-medication state in basal ganglia, thalamus, hippocampus, and amygdala. nih.govutupub.fi This suggests that PD medication can increase CB1 receptor availability towards normal levels. nih.govutupub.fi

While the provided results discuss human studies with [18F]this compound in PD nih.govutupub.firesearchgate.net, detailed findings specifically using animal models of Parkinson's disease with [18F]this compound are not explicitly presented in the snippets, although the general relevance of CB1R in the 6-OHDA rat model of PD is mentioned in the context of other radioligands or techniques. researchgate.netau.dk

Role in Studying Endocannabinoid System Dysregulation in Preclinical Models

[18F]this compound plays a crucial role in studying endocannabinoid system dysregulation in preclinical models by allowing for the in vivo assessment of CB1 receptor availability, a key component of the ECS. nih.govthno.orgutupub.finih.govyoutube.com Changes in CB1 receptor levels or binding can indicate alterations in ECS signaling, which are implicated in various brain disorders, including Alzheimer's disease. nih.govnih.govthno.orgutupub.fi By using [18F]this compound PET imaging, researchers can non-invasively monitor these changes longitudinally in animal models, providing insights into the dynamic nature of ECS dysregulation during disease progression and in response to potential therapeutic interventions. nih.govthno.orgutupub.fi

Influence of Biological Factors on CB1R Availability in Animal Models

Biological factors, such as age and sex, can influence CB1 receptor availability in animal models, and [18F]this compound has been used to investigate these effects. nih.govthno.orgfrontiersin.orgyoutube.comciteab.comwikipedia.org

Age-Dependent Changes in CB1R Availability

Studies using [18F]this compound in aging animal models have revealed age-dependent changes in CB1 receptor availability. nih.govthno.orgfrontiersin.orgyoutube.comciteab.comwikipedia.org In APP/PS1-21 and wild-type mice, longitudinal PET imaging with [18F]this compound showed an increase in CB1 availability during aging in certain brain regions, including the parietotemporal cortex, hippocampus, and cerebellum. thno.orgutupub.fi Specifically, in wild-type mice, significantly increased binding ratios were observed at various time points between 9 and 15 months of age compared to 6 months. utupub.fi In aging APP/PS1-21 mice, [18F]this compound binding ratios between the same mice during the longitudinal study increased significantly in the cerebellum between 6 and 12 months of age. utupub.fi

Furthermore, in the AppNL-G-F mouse model of AD, age significantly influenced CB1 availability as measured by [18F]this compound PET, with distinct patterns observed at 4, 8, and 12 months of age, highlighting the dynamic nature of age-related changes in CB1R availability in the context of neurodegenerative pathology. nih.govthno.org

Genotype-Dependent Alterations in CB1R Availability

Research employing [18F]this compound in animal models has revealed genotype-dependent alterations in CB1R availability, particularly in the context of neurological disorders such as Alzheimer's disease (AD). Studies using AD mouse models, such as the APP/PS1-21 and AppNL-G-F genotypes, have demonstrated significant differences in [18F]this compound binding compared to wild-type mice. nih.govuni.lunih.gov

In APP/PS1-21 mice, [18F]this compound PET imaging showed lower binding ratios in specific brain regions, including the parietotemporal cortex and hippocampus, compared with age-matched wild-type mice. nih.govnih.gov These lower binding ratios in transgenic mice suggest reduced CB1R availability associated with the AD genotype. Longitudinal studies in AppNL-G-F mice further support genotype-dependent changes, showing reduced CB1 availability in these mice compared to wild-types at certain ages. uni.lu For instance, at 4 months, female AppNL-G-F mice exhibited lower whole-brain CB1 availability compared to male AppNL-G-F mice and female wild-type mice. uni.lu At 12 months, significantly lower uptake of [18F]this compound was observed in AppNL-G-F mice compared to wild-type mice across the whole brain. uni.lu These findings indicate that the genetic background associated with AD pathology influences CB1R availability in a manner that can be detected and quantified using [18F]this compound PET imaging.

Sex Differences in Endocannabinoid System Components

Studies utilizing [18F]this compound have also explored sex differences in the availability of CB1R, a key component of the endocannabinoid system, in animal models and humans. These investigations suggest that sex can influence CB1R binding characteristics. nih.govuni.lunih.gov

In a mouse model of AD (APP/PS1-21), Western blot analysis revealed significantly lower CB1R expression in male mice compared to female mice, although PET imaging with [18F]this compound showed no genotype differences in CB1R abundance. nih.govnih.gov However, in AppNL-G-F mice, a significant genotype*sex interaction was observed at 4 months, with reduced CB1 availability in female transgenic mice compared to both male transgenic and female wild-type mice. uni.lu While some human studies using [18F]this compound have reported higher CB1 receptor availability in males compared to females, the nature and direction of sex differences can vary depending on the specific radioligand used and the brain region examined. For example, findings using [11C]OMAR have sometimes differed from those obtained with [18F]this compound and [18F]MK-9470, highlighting the importance of considering the radioligand when evaluating sex differences in CB1R availability. nih.gov

Comparative Utility of [18F]this compound with Other Research Radioligands in Preclinical Studies

[18F]this compound is one of several radioligands developed for PET imaging of CB1R in preclinical studies, each possessing distinct characteristics that influence their utility. Comparisons with other tracers like [18F]MK-9470 and [11C]OMAR highlight the advantages and limitations of [18F]this compound. nih.govuni.lu

[18F]this compound is described as a structural analog for [11C]MePPEP with suitable lipophilicity and specific CB1R binding. It has been reported to offer superior performance in tracing compared to [11C]MePPEP in some contexts. [18F]this compound exhibits good brain uptake in rodents, with the highest accumulation typically observed in regions rich in CB1R, such as the caudate putamen. uni.lu Its tracer uptake maximum in mice is reached relatively quickly, around 30 minutes post-injection. While some studies have noted a slow washout phase for [18F]this compound in humans, in mice, essentially no washout was observed up to 90 minutes post-injection in one study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.